molecular formula C20H22FN7O B6468858 N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2640818-26-2

N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B6468858
CAS No.: 2640818-26-2
M. Wt: 395.4 g/mol
InChI Key: QFXRQEOWQNUJCT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a heterocyclic compound featuring a fused octahydropyrrolo[3,4-c]pyrrole core substituted with a 9-methylpurine moiety and a 4-fluorobenzyl carboxamide group.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c1-26-12-25-17-18(26)23-11-24-19(17)27-7-14-9-28(10-15(14)8-27)20(29)22-6-13-2-4-16(21)5-3-13/h2-5,11-12,14-15H,6-10H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXRQEOWQNUJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C20_{20}H22_{22}FN7_7O
  • Molecular Weight : 395.4 g/mol
  • CAS Number : 2640818-26-2

The compound is hypothesized to interact with various biological targets due to its structural features, particularly the purine moiety and octahydropyrrolo structure. Its activity may stem from:

  • Inhibition of specific enzymes involved in nucleotide metabolism.
  • Interaction with cellular receptors that modulate signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on pyrrole derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC50_{50} > 64 μg/mL) .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

Case Study 1: Anti-Tuberculosis Activity

In a study evaluating the biological activity of pyrrole derivatives, a compound structurally related to this compound was found to inhibit the MmpL3 protein in M. tuberculosis, crucial for mycolic acid biosynthesis . This inhibition resulted in significant antibacterial effects against drug-resistant strains.

Case Study 2: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that modifications in the substituents on the pyrrole ring could enhance or reduce cytotoxicity, highlighting the importance of structural optimization in drug design .

Research Findings

StudyFindings
Identified structural features contributing to antimicrobial activity.
Demonstrated potent anti-TB activity with low cytotoxicity for related compounds.
Discussed potential for anticancer applications based on structural similarities to known agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several analogs documented in patents and chemical databases. Below is a comparative analysis:

Core Scaffold Modifications

  • 5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide (): Differs by replacing the 4-fluorobenzyl group with a non-fluorinated phenyl ring.
  • 4-{[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile (, Entry 4):
    Substitutes the carboxamide with a sulfonylbenzonitrile group. The sulfonyl moiety may enhance solubility but reduce cell permeability compared to the fluorobenzyl carboxamide .

  • 6-{5-[(3,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (, Entry 5): Features a difluorophenylmethanesulfonyl group.

Pharmacophore Analysis

Compound Name Key Substituents Hypothesized Impact on Activity Source
Target Compound 4-fluorobenzyl carboxamide Enhanced lipophilicity and receptor affinity N/A
Compound Phenyl carboxamide Reduced electronegativity
, Entry 4 Sulfonylbenzonitrile Improved solubility, lower permeability
, Entry 5 Difluorophenylmethanesulfonyl Increased steric hindrance

Patent-Based Analogs ()

Compounds in EP 4 374 877 A2 include morpholinoethoxy and trifluoromethylphenyl groups. While structurally distinct, these analogs share a focus on fluorinated aromatic systems and heterocyclic cores, underscoring industry trends toward optimizing pharmacokinetics via halogenation .

Research Findings and Hypotheses

  • Target Compound vs. Analog: Fluorination likely improves metabolic stability compared to the non-fluorinated phenyl variant, as seen in similar kinase inhibitors .
  • Sulfonyl vs. Carboxamide Groups (): Sulfonyl groups may increase polar surface area, reducing CNS penetration but improving aqueous solubility for intravenous formulations .
  • Difluorophenyl Systems (, Entry 5): The 3,5-difluoro substitution could enhance binding to ATP pockets in kinases due to stronger dipole interactions .

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